molecular formula C11H12N2O B12960761 1-((Methylamino)methyl)isoquinolin-6-ol

1-((Methylamino)methyl)isoquinolin-6-ol

Cat. No.: B12960761
M. Wt: 188.23 g/mol
InChI Key: DQEBMNNRSCDALA-UHFFFAOYSA-N
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Description

1-((Methylamino)methyl)isoquinolin-6-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methylamino)methyl)isoquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions. The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one such method . This approach is favored for its efficiency and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-((Methylamino)methyl)isoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

1-((Methylamino)methyl)isoquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Methylamino)methyl)isoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer of quinoline, widely studied for its biological activities.

    Quinoline: Known for its applications in antimalarial drugs.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.

Uniqueness

1-((Methylamino)methyl)isoquinolin-6-ol stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(methylaminomethyl)isoquinolin-6-ol

InChI

InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3

InChI Key

DQEBMNNRSCDALA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC2=C1C=CC(=C2)O

Origin of Product

United States

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